Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a piperazine ring, a benzoyl group, and halogenated benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Derivative: Starting with piperazine, the benzoyl group is introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the piperazine ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLOROBENZAMIDO)BENZOATE: Lacks the bromine atom, which may affect its reactivity and biological activity.
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMOBENZAMIDO)BENZOATE: Lacks the chlorine atom, which may influence its chemical properties.
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and potential applications. The combination of these halogens with the piperazine and benzoyl groups makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C26H23BrClN3O4 |
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Molecular Weight |
556.8 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H23BrClN3O4/c1-35-26(34)18-7-10-23(22(15-18)29-24(32)20-16-19(27)8-9-21(20)28)30-11-13-31(14-12-30)25(33)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,29,32) |
InChI Key |
KCBBVPAAGGBXNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
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